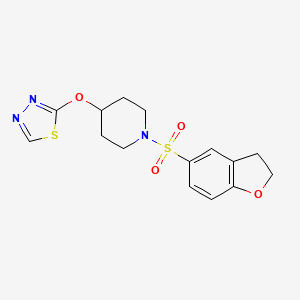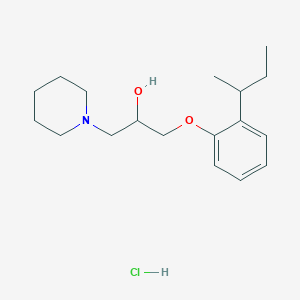![molecular formula C22H13F3N2O3 B2743519 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 433305-73-8](/img/structure/B2743519.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoindoline, which is a type of heterocyclic compound . Isoindoline derivatives are often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis. Isoindoline derivatives can undergo a variety of reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of isoindoline derivatives include a relatively high melting point and good stability .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis has led to the development of novel compounds and methodologies. For instance, the ultrasound-assisted synthesis of benzamide derivatives as anti-tubercular agents showcases innovative synthetic routes leveraging green chemistry tools. These compounds, synthesized in good yield, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some showing IC50 values of less than 1 µg/mL. The use of ultrasound represents a green chemistry approach, reducing reaction times and improving yields (Nimbalkar et al., 2018).
Polymer Science
In the realm of polymer science, chain-growth polycondensation has been utilized to synthesize well-defined aramides and block copolymers containing aramide with low polydispersity. This methodology allows for precise control over molecular weight and polydispersity, opening new avenues for the development of high-performance materials with potential applications in various industries (Yokozawa et al., 2002).
Luminescence and Material Properties
Compounds derived from or related to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide have been explored for their luminescent properties. Pyridyl substituted benzamides exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties have been synthesized. These compounds show luminescence in both solution and solid state, with nano-aggregates forming in aqueous-DMF solution. Their AEE behavior is solvent polarity dependent, and they exhibit mechanochromic properties, displaying multi-stimuli response. This research underscores the potential of these compounds in developing advanced luminescent materials for sensing and imaging applications (Srivastava et al., 2017).
Biological Activity
Investigations into the biological activity of benzamide derivatives reveal their potential as anticancer agents. Novel derivatives targeting cancer stem cells have been synthesized and evaluated, demonstrating significant antitumor activity. These studies not only contribute to the understanding of the molecular basis of cancer but also pave the way for the development of new therapeutic agents (Bhat et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)17-7-3-4-8-18(17)26-19(28)13-9-11-14(12-10-13)27-20(29)15-5-1-2-6-16(15)21(27)30/h1-12H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATMVWXVJTUSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)


![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2743443.png)
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide](/img/structure/B2743444.png)


![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743451.png)
![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)

![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)
![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)
